2,4,6-Tris(biphenyl-3-yl)-1,3,5-triazine
Description
Contextualization within Triazine-Based Organic Materials
1,3,5-triazine (B166579) derivatives are a class of electron-deficient heterocyclic compounds widely employed as active materials in organic light-emitting diodes (OLEDs). The triazine core's electron-withdrawing nature facilitates efficient electron transport, a crucial characteristic for high-performance electronic devices. The ability to easily modify the 1,3,5-triazine core with various substituents allows for the fine-tuning of the material's properties to meet specific device requirements.
2,4,6-Tris(biphenyl-3-yl)-1,3,5-triazine, often abbreviated as T2T, is a notable member of the triazine family. alfachemch.com It features an electron-withdrawing triazine core and three electron-rich biphenyl (B1667301) groups. alfachemch.com The meta-linkage between the triazine core and the biphenyl moieties in T2T limits the extension of π-conjugation, which results in a high triplet energy. psu.edursc.org This combination of efficient electron transport and high triplet energy makes it a valuable material for various optoelectronic applications.
Significance in Organic Electronics and Optoelectronics
The distinct molecular architecture of this compound has led to its successful application in organic electronics, especially in the development of highly efficient OLEDs. Its primary roles in these devices are as an electron transport material (ETM) and a host material for phosphorescent emitters.
As an ETM, this compound facilitates the movement of electrons from the cathode to the emissive layer of the OLED, contributing to improved device efficiency and lower operating voltages. lightpublishing.cn Its electron mobility is significantly higher than that of commonly used ETMs like tris(8-hydroxyquinoline)aluminum (Alq3). psu.edu
When used as a host material in phosphorescent OLEDs (PhOLEDs), its high triplet energy is particularly advantageous. It effectively confines the triplet excitons on the phosphorescent guest emitter, preventing energy loss and leading to high quantum efficiencies. psu.edursc.org Research has demonstrated that OLEDs incorporating T2T as a host for green phosphorescent emitters can achieve high external quantum efficiencies and power efficiencies. psu.edursc.orgresearchgate.net
Detailed Research Findings
Synthesis and Properties
One synthetic route to this compound involves a trimerization of m-bromobenzonitrile to form the triazine ring, followed by a three-fold Suzuki reaction with phenylboronic acid to attach the peripheral phenyl groups. wikipedia.org The resulting material is amorphous with a glass transition temperature of 95 °C and melts at 204 °C after crystallization. wikipedia.org
The photophysical and electronic properties of this compound have been extensively studied. The meta-linkage in its structure leads to a high triplet energy of 2.80 eV. psu.edursc.org Time-of-flight mobility measurements have revealed good electron mobility for this compound. psu.edursc.org
Below is a summary of the key properties of this compound:
| Property | Value |
| Molecular Formula | C39H27N3 |
| Molecular Weight | 537.65 g/mol |
| Melting Point | 204 °C wikipedia.org |
| Glass Transition Temperature | 95 °C wikipedia.org |
| Triplet Energy (T1) | 2.80 eV psu.edursc.org |
| Electron Mobility (μe) | > 10⁻⁴ cm² V⁻¹ s⁻¹ psu.edursc.org |
Performance in Organic Light-Emitting Diodes
The utility of this compound has been demonstrated in high-performance green phosphorescent OLEDs. In one study, a device using T2T as the host material for the green emitter (PPy)2Ir(acac) and 1,3,5-tris(N-phenylbenzimidizol-2-yl)benzene (TPBI) as the electron transport layer achieved a high external quantum efficiency (ηext) of 17.5% and a power efficiency (ηp) of 59.0 lm W⁻¹. psu.edursc.orgresearchgate.net This superior performance was attributed to balanced charge recombination within the device. psu.eduresearchgate.net
The following table summarizes the performance of an OLED device incorporating this compound (T2T) as a host material.
| Device Component | Material |
| Host | This compound (T2T) |
| Green Phosphorescent Emitter | (PPy)2Ir(acac) |
| Electron Transport Layer | 1,3,5-tris(N-phenylbenzimidizol-2-yl)benzene (TPBI) |
| Performance Metrics | |
| External Quantum Efficiency (ηext) | 17.5% psu.edursc.orgresearchgate.net |
| Power Efficiency (ηp) | 59.0 lm W⁻¹ psu.edursc.orgresearchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,4,6-tris(3-phenylphenyl)-1,3,5-triazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H27N3/c1-4-13-28(14-5-1)31-19-10-22-34(25-31)37-40-38(35-23-11-20-32(26-35)29-15-6-2-7-16-29)42-39(41-37)36-24-12-21-33(27-36)30-17-8-3-9-18-30/h1-27H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMNNWKCYXNXWBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)C3=NC(=NC(=N3)C4=CC=CC(=C4)C5=CC=CC=C5)C6=CC=CC(=C6)C7=CC=CC=C7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H27N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Chemistry of 2,4,6 Tris Biphenyl 3 Yl 1,3,5 Triazine
Strategies for the Construction of the 1,3,5-Triazine (B166579) Core
The most prevalent and direct method for constructing the symmetrically substituted 1,3,5-triazine core of the target molecule is the acid-catalyzed cyclotrimerization of the corresponding nitrile precursor.
In this approach, three molecules of 3-biphenylcarbonitrile undergo a cyclization reaction to form the stable six-membered triazine ring. This reaction is typically promoted by strong acids, which activate the nitrile groups towards nucleophilic attack. Trifluoromethanesulfonic acid (triflic acid) is a commonly employed catalyst for this transformation, facilitating high yields of the desired 2,4,6-triaryl-1,3,5-triazine. ias.ac.innih.gov Alternative catalytic systems, such as those involving low-valent titanium species generated from precursors like TiCl4(thf)2 and magnesium, have also proven effective for the cyclotrimerization of various benzonitriles. researchgate.net
A key advantage of this method is its atom economy, as all atoms of the precursor nitrile are incorporated into the final triazine product. The reaction typically proceeds under thermal conditions, and the resulting triazine often precipitates from the reaction mixture, simplifying purification.
Functionalization Approaches with Biphenyl (B1667301) Moieties
An alternative synthetic paradigm involves pre-forming the 1,3,5-triazine ring and subsequently attaching the biphenyl moieties. This is typically achieved using cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) as the starting material, a versatile and highly reactive triazine core. The three chlorine atoms on cyanuric chloride can be sequentially or simultaneously replaced by various nucleophiles or through metal-catalyzed coupling reactions. nih.govresearchgate.net
Nucleophilic Aromatic Substitution Routes
Nucleophilic aromatic substitution (SNAr) on cyanuric chloride is a foundational method for creating substituted triazines. nih.govmasterorganicchemistry.com The high reactivity of the C-Cl bonds, activated by the electron-withdrawing nature of the triazine ring, allows for substitution by potent carbon nucleophiles like Grignard or organolithium reagents.
To synthesize 2,4,6-Tris(biphenyl-3-yl)-1,3,5-triazine via this route, a Grignard reagent, 3-biphenylmagnesium bromide, would be prepared from 3-bromobiphenyl and magnesium metal. This powerful nucleophile can then displace the chloride ions on the cyanuric chloride core. Careful control of stoichiometry and reaction conditions is crucial to ensure complete substitution of all three chlorine atoms. The reactivity of the chlorine atoms decreases with each substitution, often requiring harsher conditions (e.g., higher temperatures) to drive the reaction to completion. rsc.orgnih.gov
| Precursor | Reagent | Reaction Type | Key Conditions |
| Cyanuric Chloride | 3-Biphenylmagnesium bromide | Nucleophilic Aromatic Substitution | Anhydrous ether or THF solvent, controlled temperature |
Palladium-Catalyzed Carbon-Carbon Coupling Reactions
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, offer a powerful and versatile alternative for forming the carbon-carbon bonds between the triazine core and the biphenyl groups. ed.ac.uknih.gov This methodology is highly valued for its functional group tolerance and generally high yields.
One synthetic variant involves a two-step process where the triazine ring is first constructed by the trimerization of m-bromobenzonitrile. wikipedia.org The resulting 2,4,6-tris(3-bromophenyl)-1,3,5-triazine serves as a trifunctional scaffold. This intermediate then undergoes a threefold Suzuki coupling reaction with phenylboronic acid in the presence of a palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0)) and a base (e.g., aqueous sodium carbonate) to yield the final product. ias.ac.inwikipedia.org
Alternatively, one could perform the Suzuki coupling directly on cyanuric chloride, reacting it with three equivalents of 3-biphenylboronic acid. This approach builds the final molecule by forming the C-C bonds directly onto the pre-made triazine ring. researchgate.netgoogle.com The choice of palladium catalyst, ligands, base, and solvent system is critical for optimizing the reaction efficiency and yield. researchgate.net
| Triazine Precursor | Coupling Partner | Catalyst System (Example) | Base (Example) | Solvent (Example) |
| 2,4,6-Tris(3-bromophenyl)-1,3,5-triazine | Phenylboronic acid | Pd(PPh3)4 | K2CO3 or Na2CO3 | Toluene/Water or DME |
| Cyanuric Chloride | 3-Biphenylboronic acid | Pd(PPh3)4 | K2CO3 or Na2CO3 | Toluene/Water or DME |
Green Chemistry Approaches in this compound Synthesis
In line with the principles of sustainable chemistry, efforts are being made to develop more environmentally benign synthetic routes for 1,3,5-triazine derivatives. chim.it These approaches aim to reduce waste, minimize the use of hazardous solvents, and improve energy efficiency.
Key green methodologies applicable to triazine synthesis include:
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate chemical reactions, leading to dramatically shorter reaction times and often higher yields compared to conventional heating. mdpi.comresearchgate.net This technique can be applied to both the cyclotrimerization of nitriles and the nucleophilic substitution reactions on cyanuric chloride, reducing energy consumption and potentially allowing for solvent-free conditions. chim.itresearchgate.net
Sonochemistry: The use of ultrasound (sonochemistry) is another green technique that can promote triazine synthesis. nih.gov It can enhance reaction rates and yields, often using water as a solvent, which is a significant environmental benefit. nih.gov
Catalyst Innovation: The development of more efficient and recyclable catalysts, such as magnetic nanoparticle-supported palladium catalysts for Suzuki reactions, simplifies product purification and allows for catalyst reuse, reducing waste and cost. google.com The use of acidic ionic liquids as both solvent and catalyst in reactions with cyanuric chloride provides a recyclable medium, minimizing the generation of volatile organic waste. google.com
These green approaches are pivotal for the future of chemical manufacturing, offering pathways to synthesize valuable compounds like this compound in a more sustainable and economical manner. mdpi.comnih.gov
Molecular Structure and Conformational Dynamics of 2,4,6 Tris Biphenyl 3 Yl 1,3,5 Triazine
Structural Elucidation Techniques for 2,4,6-Tris(biphenyl-3-yl)-1,3,5-triazine
The precise determination of the molecular structure of this complex aromatic compound relies on a combination of spectroscopic and crystallographic methods.
While specific ¹H and ¹³C NMR spectral data for this compound are not widely published in publicly accessible literature, the characterization of analogous triazine derivatives provides a strong basis for what would be expected. For instance, in related trisubstituted triazines, the aromatic protons of the biphenyl (B1667301) groups typically appear as a complex multiplet in the range of 6.8 to 8.0 ppm in the ¹H NMR spectrum. mdpi.com The carbon atoms of the triazine ring in similar structures are generally observed in the ¹³C NMR spectrum at approximately 164.0 ppm. mdpi.com
Interactive Table: Expected NMR Data for this compound (based on analogous compounds)
| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity |
| ¹H | 6.8 - 8.0 | Multiplet |
| ¹³C (Triazine) | ~164.0 | Singlet |
| ¹³C (Biphenyl) | 120 - 145 | Multiple Signals |
Note: This data is predictive and based on the analysis of structurally similar compounds.
The definitive solid-state conformation of this compound would be determined by single-crystal X-ray diffraction (XRD). This technique provides precise atomic coordinates, bond lengths, and bond angles, revealing the three-dimensional arrangement of the molecule in the crystalline state. Although a specific crystal structure for this compound has not been reported in the searched literature, studies on similar triazine derivatives, such as 2,4,6-tris(2-pyrimidyl)-1,3,5-triazine, have been successfully elucidated using single-crystal XRD. unamur.bersc.org Such an analysis for this compound would be invaluable for understanding its packing in the solid state and the influence of intermolecular interactions. The synthesis of this compound results in an amorphous material with a glass transition temperature of 95 °C, which upon cold crystallization at 137 °C, forms a crystalline material with a melting point of 204 °C. wikipedia.org
Conformational Mobility and Rotational Barriers
The biphenyl substituents in this compound are not static but possess a degree of rotational freedom around the single bonds connecting them to the central triazine ring and within the biphenyl units themselves. This conformational mobility is a key aspect of the molecule's dynamic behavior.
Studies on related arylamino-1,3,5-triazines have shown that hindered rotation can occur around the bond connecting the substituent to the triazine ring, with experimentally determined rotational barriers in the range of 11.7 to 14.7 kcal/mol. For biphenyl itself, the rotational energy barrier is relatively low, typically less than 3.28 kcal/mol. researchgate.net The introduction of substituents can significantly alter these barriers. The rotation of the biphenyl groups in this compound is expected to be a key factor in its ability to form stable amorphous glasses, a desirable property for OLED applications.
Influence of Aryl Substituents and Linkage Position (e.g., meta-meta linkage) on Molecular Geometry
This increased steric hindrance due to the meta linkage disrupts the π-conjugation between the biphenyl units and the triazine core. While this might seem disadvantageous, it is often a desirable trait in host materials for phosphorescent OLEDs, as it helps to maintain a high triplet energy level, which is crucial for efficient energy transfer to the phosphorescent dopant. The twisted structure also inhibits close packing and crystallization, promoting the formation of stable amorphous films.
In contrast, the para-linked isomer exhibits a more planar structure, which can lead to stronger intermolecular interactions and a higher tendency to crystallize. The ortho-linked isomer would experience even greater steric hindrance, leading to a highly twisted conformation.
Electronic Structure and Photophysical Characteristics of 2,4,6 Tris Biphenyl 3 Yl 1,3,5 Triazine
Frontier Molecular Orbitals (HOMO/LUMO) and Energy Gaps
The electronic behavior of organic semiconductor materials is largely governed by the energy levels of their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the energy gap (Eg), is a critical parameter that determines the material's electrical and optical properties.
For 2,4,6-Tris(biphenyl-3-yl)-1,3,5-triazine (T2T), the HOMO and LUMO energy levels have been determined through electrochemical measurements, specifically cyclic voltammetry. The HOMO level is situated at approximately -6.5 eV, while the LUMO level is found at -3.0 eV. This results in a substantial energy gap of 3.5 eV. The deep HOMO level indicates a high ionization potential, suggesting good stability against oxidation, which is a desirable trait for materials used in electronic devices. The electron-deficient nature of the triazine ring is a primary contributor to the low-lying LUMO level.
Table 1: Frontier Molecular Orbital Energies and Energy Gap of T2T
| Property | Value (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -3.0 |
| Energy Gap (Eg) | 3.5 |
Triplet Excited State Energies and Exciton (B1674681) Confinement
In the context of phosphorescent organic light-emitting diodes (PhOLEDs), the triplet excited state energy (ET) of the host material is of paramount importance. To ensure efficient energy transfer and prevent back-energy transfer, the host material must possess a triplet energy higher than that of the phosphorescent dopant (guest).
Research has shown that this compound possesses a high triplet energy of 2.80 eV. This high ET is attributed to the meta-meta linkage between the 1,3,5-triazine (B166579) core and the peripheral biphenyl (B1667301) moieties. This specific substitution pattern effectively limits the extension of π-conjugation, which in turn helps to maintain a high triplet energy level. This property makes T2T an excellent candidate as a host material in green and blue PhOLEDs, as it can effectively confine the triplet excitons on the dopant molecules, leading to efficient light emission.
Table 2: Triplet Excited State Energy of T2T
| Property | Value (eV) |
|---|---|
| Triplet Energy (ET) | 2.80 |
Absorption and Photoluminescence Spectroscopy
Spectroscopic techniques provide valuable insights into the interaction of molecules with light and their subsequent de-excitation pathways.
The ultraviolet-visible (UV-Vis) absorption spectrum of T2T in a dichloromethane (B109758) (DCM) solution reveals its primary light-absorbing characteristics. The spectrum is characterized by a strong absorption peak (λmax) at approximately 270 nm. This absorption is primarily associated with π-π* electronic transitions within the aromatic system of the biphenyl and triazine moieties.
When excited with UV light, T2T exhibits fluorescence. Its photoluminescence (PL) spectrum in a dichloromethane solution shows an emission maximum (λem) at around 380 nm, which falls within the violet-blue region of the electromagnetic spectrum. This emission originates from the radiative decay of singlet excitons from the LUMO to the HOMO.
Table 3: Absorption and Photoluminescence Data for T2T in Dichloromethane
| Parameter | Wavelength (nm) |
|---|---|
| Absorption Maximum (λmax) | 270 |
| Emission Maximum (λem) | 380 |
The Stokes shift is the difference in energy (or wavelength) between the absorption maximum and the emission maximum. It is a consequence of energy loss due to non-radiative relaxation processes, such as vibrational relaxation and solvent reorganization, that occur in the excited state before fluorescence.
For T2T in dichloromethane, the Stokes shift can be calculated from the absorption and emission maxima:
Stokes Shift = λem - λmax = 380 nm - 270 nm = 110 nm
A significant Stokes shift, as observed here, is often indicative of a substantial change in geometry between the ground and excited states of the molecule.
Time-resolved fluorescence spectroscopy is a powerful technique used to investigate the dynamics of excited states by measuring the decay of fluorescence intensity over time. This measurement provides the fluorescence lifetime (τ), which is the average time a molecule spends in the excited state before returning to the ground state via fluorescence.
The fluorescence lifetime is a crucial parameter as it provides information about the competition between radiative (fluorescence) and non-radiative decay pathways. A shorter lifetime might indicate the presence of efficient non-radiative decay channels, such as intersystem crossing or internal conversion. For materials like T2T, understanding these dynamics is essential for optimizing their performance in applications such as OLEDs, where maximizing radiative decay is a primary goal. While the importance of this technique is well-established for characterizing potential OLED materials, specific experimental data on the fluorescence lifetime of this compound was not available in the surveyed scientific literature. Further experimental investigation would be required to fully elucidate its excited-state dynamics.
Two-Photon Absorption (2PA) Properties
While direct experimental data on the two-photon absorption (2PA) cross-section of this compound is not extensively documented in publicly available literature, the broader class of star-shaped molecules based on a 1,3,5-triazine core is recognized for its potential as efficient two-photon absorbers. rsc.org The inherent C3 symmetry of these molecules is a key factor contributing to their nonlinear optical properties. researchgate.net
Research on analogous star-shaped triazine derivatives has demonstrated that the 2PA cross-section can be significant, with values reported to reach up to 1000 GM and beyond in some cases. chemrxiv.org For instance, studies on extended 2,4,6-triphenyl-s-triazines have shown that functionalization with electron-releasing groups can lead to substantial 2PA cross-sections in the near-infrared region. mdpi.comresearchgate.net The introduction of triphenylamine (B166846), for example, into triazine-cored dyes has been shown to result in molecules with notable 2PA properties suitable for applications like bioimaging. epa.gov The efficiency of 2PA is closely linked to the extent of intramolecular charge transfer within the molecule. chemrxiv.org
Given the structural similarities, it is reasonable to infer that this compound would also exhibit notable 2PA characteristics. The presence of the biphenyl groups, which act as electron-donating arms, connected to the electron-accepting triazine core, sets up a donor-π-acceptor (D-π-A) system that is conducive to strong 2PA. The meta-substitution pattern of the biphenyl groups will influence the electronic coupling and, consequently, the magnitude of the 2PA cross-section. Further experimental investigation is required to quantify the precise 2PA cross-section of this specific compound.
Intramolecular Charge Transfer Phenomena
The molecular design of this compound, featuring an electron-deficient triazine core and electron-donating biphenyl peripheries, inherently promotes intramolecular charge transfer (ICT) upon photoexcitation. This phenomenon is central to its photophysical behavior and is a key characteristic of many star-shaped triazine derivatives. researchgate.net The ICT process involves the transfer of electron density from the biphenyl arms (the donor) to the central triazine ring (the acceptor).
The efficiency of ICT is influenced by the electronic nature of the donor and acceptor units, as well as the geometry and linkage between them. The meta-linkage of the biphenyl groups in this compound affects the degree of electronic communication between the donor arms and the acceptor core, which in turn modulates the ICT characteristics. Aromatic dendrimers bearing a 2,4,6-triphenyl-1,3,5-triazine (B147588) core are noted for their beneficial photophysical properties associated with improved electron-transfer processes. nih.gov
Redox Behavior and Electrochemical Properties (e.g., Cyclic Voltammetry)
The redox behavior of this compound is a critical aspect of its electronic structure and is instrumental in its application in electronic devices such as Organic Light-Emitting Diodes (OLEDs). Cyclic voltammetry (CV) is a primary technique used to investigate the electrochemical properties of such materials, allowing for the determination of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.
While a specific cyclic voltammogram for this compound is not provided in the available search results, the general electrochemical behavior of related triazine derivatives offers valuable insights. For star-shaped compounds with a 1,3,5-triazine core, the central triazine unit typically acts as the electron-accepting moiety, meaning it is reduced at negative potentials. The peripheral groups, in this case, the biphenyl arms, function as the electron-donating components and are oxidized at positive potentials.
In a study of Ir(III) complexes functionalized with a triphenyl triazine group, the reduction potentials were found to be centered on the triazine moiety. rsc.org This is consistent with the electron-deficient nature of the triazine ring. The HOMO and LUMO energy levels determine the charge injection and transport properties of the material. For OLED applications, well-matched HOMO and LUMO levels with adjacent layers are crucial for efficient device performance. The meta-substitution of the biphenyl groups in this compound will influence these energy levels compared to its para- and ortho-isomers.
A summary of expected electrochemical properties based on related compounds is presented in the table below.
| Property | Expected Behavior | Significance |
| Oxidation | Reversible or quasi-reversible oxidation of the biphenyl units. | Relates to the HOMO energy level and hole-donating capability. |
| Reduction | Reversible or quasi-reversible reduction of the triazine core. | Relates to the LUMO energy level and electron-accepting capability. |
| HOMO Level | Determined by the onset of the oxidation peak in the CV. | Crucial for hole injection from the anode or hole-transport layer. |
| LUMO Level | Determined by the onset of the reduction peak in the CV. | Crucial for electron injection from the cathode or electron-transport layer. |
| Electrochemical Band Gap | The difference between the HOMO and LUMO energy levels. | Provides an estimate of the electronic band gap of the material. |
Further experimental studies using cyclic voltammetry are necessary to precisely determine the redox potentials and energy levels of this compound.
Computational Investigations of 2,4,6 Tris Biphenyl 3 Yl 1,3,5 Triazine
Density Functional Theory (DFT) Studies on Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can predict the electron-donating and electron-accepting capabilities of a molecule, as well as its electrochemical stability and energy gap.
For 2,4,6-Tris(biphenyl-3-yl)-1,3,5-triazine (T2T), the electronic structure is characterized by the localization of the HOMO and LUMO on different parts of the molecule. Generally, in such triazine-based compounds, the HOMO is localized on the peripheral aromatic substituents (the biphenyl (B1667301) arms in this case), while the LUMO is centered on the electron-deficient triazine core. This spatial separation of the frontier orbitals is a key factor in its utility as a host material in OLEDs, as it facilitates efficient charge injection and transport.
The meta-linkage between the biphenyl groups and the triazine core in T2T plays a crucial role in its electronic properties. This linkage disrupts the π-conjugation to some extent compared to a para-linkage, which leads to a relatively high triplet energy. Experimental studies have determined the HOMO and LUMO energy levels of T2T, which are essential for designing efficient OLED device structures.
While specific DFT calculations for T2T are not extensively detailed in publicly available literature, the typical approach involves geometry optimization of the molecule followed by calculation of the molecular orbital energies. The choice of functional and basis set (e.g., B3LYP/6-31G(d)) is crucial for obtaining results that correlate well with experimental data. For analogous triazine derivatives, DFT calculations have been successfully used to predict their electronic properties, providing a reliable framework for understanding the electronic structure of T2T.
Table 1: Experimentally Determined Electronic Properties of T2T
| Property | Value |
| HOMO Level | -6.1 eV |
| LUMO Level | -2.6 eV |
| Energy Gap (E_g) | 3.5 eV |
| Triplet Energy (E_T) | 2.80 eV |
This data is based on experimental measurements and provides a benchmark for computational studies.
Time-Dependent Density Functional Theory (TD-DFT) for Optical Properties
Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method to study the excited-state properties of molecules, including their optical absorption and emission spectra. By simulating the electronic transitions between different molecular orbitals, TD-DFT can predict the wavelengths of maximum absorption (λ_abs) and emission (λ_em).
For T2T, TD-DFT calculations would typically be employed to understand its deep-blue photoluminescence. The calculations can elucidate the nature of the electronic transitions responsible for its absorption and emission characteristics. The lowest energy absorption is generally associated with the HOMO to LUMO transition. Given the spatial separation of these orbitals in T2T, this transition has a degree of charge-transfer character.
Experimental measurements have shown that T2T exhibits a deep-blue emission. In solution, its photoluminescence peak is observed at a specific wavelength, which is slightly red-shifted in the solid state due to intermolecular interactions. TD-DFT calculations on similar triazine-based molecules have shown good agreement with experimental UV-Vis absorption and photoluminescence spectra, validating the use of this method for predicting the optical properties of T2T. These calculations are instrumental in designing new molecules with tailored emission colors for OLED applications.
Table 2: Experimentally Determined Optical Properties of T2T
| Property | Wavelength (nm) |
| Absorption (λ_abs) in CH₂Cl₂ | 325 |
| Photoluminescence (λ_pl) in CH₂Cl₂ | 380 |
| Photoluminescence (λ_pl) in thin film | 392 |
These experimental values serve as a reference for validating TD-DFT computational results.
Theoretical Prediction of Charge Transport Characteristics
The charge transport properties of a material are critical for its performance in electronic devices. For T2T, which is primarily used as an electron-transport-type host material, its electron mobility is a key parameter. Theoretical methods can be used to predict charge transport characteristics by calculating parameters such as the reorganization energy and the electronic coupling between adjacent molecules.
The reorganization energy (λ) is the energy required for a molecule to relax its geometry after gaining or losing an electron. A lower reorganization energy generally leads to higher charge mobility. For T2T, the reorganization energy for electron transport would be calculated by optimizing the geometry of both the neutral molecule and its anionic state.
The electron mobility (μ_e) of T2T has been determined experimentally using the time-of-flight (TOF) method. These measurements have confirmed that T2T possesses good electron transport capabilities. Theoretical calculations on similar compounds often employ Marcus theory to relate the reorganization energy and electronic coupling to the charge transfer rate, and subsequently, the mobility. The star-shaped structure of T2T, with its multiple charge transport pathways through the biphenyl arms to the triazine core, is believed to contribute to its effective electron transport.
Table 3: Experimentally Measured Electron Mobility of T2T
| Electric Field (E) | Electron Mobility (μ_e) |
| 3.6 x 10⁵ V cm⁻¹ | ~1.2 x 10⁻⁴ cm² V⁻¹ s⁻¹ |
This experimental data highlights the excellent electron-transporting properties of T2T.
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are a computational technique used to study the dynamic behavior of molecules over time. For a molecule like T2T, which has rotatable bonds between the triazine core and the biphenyl arms, as well as between the phenyl rings of the biphenyl units, MD simulations can provide valuable insights into its conformational flexibility.
The conformation of T2T can influence its packing in the solid state, which in turn affects its charge transport and photophysical properties. MD simulations can be used to explore the potential energy surface of the molecule and identify low-energy conformers. The simulations would typically involve defining a force field that describes the interactions between the atoms in the molecule and then solving the classical equations of motion.
Applications of 2,4,6 Tris Biphenyl 3 Yl 1,3,5 Triazine in Advanced Organic Materials
Organic Light-Emitting Diodes (OLEDs)
T2T has been extensively investigated for its role in various types of Organic Light-Emitting Diodes (OLEDs) due to its high triplet energy and effective electron-transporting characteristics. alfachemch.comrsc.org
T2T is widely utilized as a host material in phosphorescent OLEDs (PHOLEDs). alfachemch.com Its primary function in this role is to host a phosphorescent dopant, which is responsible for light emission. The effectiveness of T2T as a host is largely due to its high triplet energy of 2.80 eV. rsc.orgpsu.edu This high energy level is crucial for efficiently confining the triplet excitons on the guest emitter molecules, preventing energy loss and maximizing the efficiency of light emission. rsc.orgpsu.edu
The molecular structure of T2T, specifically the meta-meta linkage between the 1,3,5-triazine (B166579) core and the biphenyl (B1667301) groups, limits the extension of π-conjugation. rsc.orgpsu.edu This structural feature is directly responsible for maintaining the high triplet energy. rsc.orgpsu.edu
In detailed research, green PHOLEDs were fabricated using T2T as the host material. rsc.orgpsu.edu These devices demonstrated exceptional performance, underscoring the suitability of T2T for this application. rsc.orgpsu.edu
| Parameter | Value / Material | Source |
|---|---|---|
| Device Structure | ITO/PEDOT:PSS/α-NPD (20 nm)/TCTA (5 nm)/T2T:(PPy)2Ir(acac) (9:1 wt%) (25 nm)/TAZ (50 nm)/LiF (0.5 nm)/Al (100 nm) | ossila.com |
| Host Material | T2T | rsc.orgpsu.edu |
| Green Dopant | (PPy)2Ir(acac) | rsc.orgpsu.edu |
| Maximum External Quantum Efficiency (EQE) | 17.5% | rsc.orgpsu.edu |
| Maximum Power Efficiency | 59.0 lm/W | rsc.orgpsu.edu |
Beyond its role as a host, T2T also functions as an electron transport layer (ETL) material, particularly in OLEDs that utilize thermally activated delayed fluorescence (TADF). alfachemch.comfilgen.jp The electron-deficient triazine core gives the molecule good electron mobility, measured at over 10⁻⁴ cm²V⁻¹ s⁻¹. rsc.orgpsu.edu This property is essential for an ETL, which must efficiently transport electrons from the cathode to the emissive layer. Its high triplet energy also serves to block stray excitons from reaching the ETL, confining them to the emissive layer and thus improving device efficiency. ossila.com
T2T has been identified as a material used in blue-emission TADF devices. filgen.jp In some TADF systems, particularly those for blue emission, the formation of an exciplex at the interface between a donor and an acceptor material is a key mechanism for achieving high efficiency. rsc.org An exciplex is an excited-state complex formed between two different molecules. While specific studies detailing T2T itself as an exciplex-forming partner are not prominent, other triazine-based materials like 2,4,6-tris[3-(diphenylphosphinyl)phenyl]-1,3,5-triazine (B8084955) (POT2T) are well-documented as acceptors in solution-processed exciplex systems. mdpi.com In these devices, the triazine-based acceptor is paired with a donor material, and the resulting exciplex allows for efficient harvesting of triplet excitons via the TADF mechanism, leading to high-performance blue and white OLEDs. rsc.orgmdpi.com
The high performance of OLEDs incorporating T2T is directly linked to favorable charge recombination dynamics. rsc.orgpsu.edu Research has ascribed the superior efficiency of T2T-based devices to balanced charge recombination within the emissive layer. rsc.orgpsu.edu The compound's good electron mobility, when paired with appropriate hole-transporting materials, ensures that electrons and holes meet and recombine effectively on the phosphorescent dopant molecules. This confinement of the recombination zone prevents exciton (B1674681) quenching at the transport layers and leads to the high external quantum efficiency (17.5%) and power efficiency (59.0 lm/W) observed in optimized green PHOLEDs. rsc.orgpsu.edu
Organic Solar Cells (OSCs) as Acceptor or Charge Transport Components
The 1,3,5-triazine core is recognized for its unique electronic and optical properties, making it a good building block for constructing photoactive molecules for organic solar cells. mdpi.com Triazine derivatives are generally noted for their potential in enhancing the efficiency of OSCs by improving charge transport. chemimpex.com However, while the broader class of triazine compounds is explored for these applications, specific research detailing the use of 2,4,6-Tris(biphenyl-3-yl)-1,3,5-triazine (T2T) as an acceptor or charge transport component in organic solar cells is not widely documented in scientific literature.
Materials Exhibiting Aggregation-Induced Emission (AIE)
Aggregation-induced emission (AIE) is a phenomenon where non-emissive molecules in a dilute solution become highly luminescent when they aggregate in a poor solvent or in the solid state. udel.edu This effect is valuable for creating highly efficient solid-state light-emitting materials. udel.edu A review of available scientific literature does not indicate that this compound is a material that exhibits the AIE phenomenon.
Compound Names Table
| Abbreviation/Name | Full Chemical Name |
| T2T | This compound |
| (PPy)2Ir(acac) | Bis(2-phenylpyridine)(acetylacetonate)iridium(III) |
| TBPI | 1,3,5-Tris(N-phenylbenzimidazol-2-yl)benzene |
| POT2T | 2,4,6-Tris[3-(diphenylphosphinyl)phenyl]-1,3,5-triazine |
| α-NPD | N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine |
| TCTA | Tris(4-carbazoyl-9-ylphenyl)amine |
| TAZ | 3-(Biphenyl-4-yl)-5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole |
| PEDOT:PSS | Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate |
| ITO | Indium tin oxide |
| LiF | Lithium Fluoride |
| Al | Aluminum |
Mechanochromic Materials
Mechanochromic materials exhibit changes in their luminescent properties in response to mechanical stimuli, such as grinding or shearing. This phenomenon is often associated with alterations in the material's solid-state packing and molecular conformation.
While the broader class of tri-aryl triazines has been investigated for their luminescent properties, specific research into the mechanochromic behavior of this compound is not extensively documented in publicly available literature. However, some foundational properties of the material have been established. Synthesis of this compound yields an amorphous solid with a glass transition temperature of 95 °C. wikipedia.org Upon cold crystallization at 137 °C, it transforms into a crystalline material with a melting point of 204 °C. wikipedia.org
The transition between amorphous and crystalline states is a key factor in the mechanochromic behavior of many organic compounds. The ability of this compound to exist in both amorphous and crystalline forms suggests its potential as a mechanochromic material. The application of mechanical force to the crystalline form could disrupt the ordered molecular packing, leading to an amorphous state with a different emission wavelength. Conversely, the amorphous state might be induced to recrystallize through solvent vapor annealing or heating, potentially reversing the color change.
Further research is required to fully characterize the mechanochromic properties of this specific compound, including the extent of the emission shift and the reversibility of the process.
Applications in Non-Linear Optics (NLO)
Non-linear optics (NLO) is a branch of optics that describes the behavior of light in materials where the dielectric polarization responds non-linearly to the electric field of the light. Molecules with large hyperpolarizabilities are essential for NLO applications, which include optical switching, frequency conversion, and data storage.
Future computational and experimental studies are needed to quantify the NLO response of this compound and to fully assess its suitability for various NLO devices.
Structure Property Relationships and Derivative Design of 2,4,6 Tris Biphenyl 3 Yl 1,3,5 Triazine Analogues
Influence of Aryl Substituents on Electronic and Photophysical Properties
The introduction of various substituents onto the peripheral aryl (biphenyl) rings of the triazine core is a powerful method for fine-tuning the molecule's frontier molecular orbital (HOMO and LUMO) energy levels, energy gap, and triplet energy (ET). These parameters are critical for determining a material's function, particularly as a host in phosphorescent OLEDs (PhOLEDs).
The electronic nature of the substituent plays a decisive role. Electron-donating groups (EDGs) tend to raise the HOMO level, while electron-withdrawing groups (EWGs) typically lower the LUMO level. This principle was demonstrated in a study of N2,N4,N6-tris(substituted-phenyl)-1,3,5-triazine-2,4,6-triamine analogues. The derivative with a strong electron-donating group (4-methoxy aniline) exhibited a higher HOMO energy (-5.24 eV) compared to the derivative with a strong electron-withdrawing group (4-trifluoromethyl aniline), which had a much lower HOMO energy of -6.59 eV. nasc.ac.in This modulation directly impacts the energy gap and the charge injection/transport characteristics of the material. nasc.ac.inscispace.com
Beyond electronic effects, steric hindrance introduced by substituents can significantly alter the molecular conformation and, consequently, its photophysical properties. A notable example is the comparison between a biphenyl-triazine (BPTRZ) and its methylated analogue, 2,4,6-tris(2,2'-dimethylbiphenyl-4-yl)-1,3,5-triazine (MBPTRZ). The addition of methyl groups at the 2- and 2'-positions of the biphenyl (B1667301) units induces a greater twist in the molecular structure. researchgate.net This increased torsion reduces the degree of π-conjugation between the arms and the triazine core. researchgate.net As a result, MBPTRZ possesses a significantly higher triplet energy (ET = 2.81 eV) compared to the more planar BPTRZ (ET = 2.70 eV). researchgate.net This is a critical design feature, as host materials require a high triplet energy to effectively confine the triplet excitons of the phosphorescent guest emitter, preventing energy loss and ensuring high device efficiency.
| Compound | Substituent on Biphenyl Unit | Effect | Triplet Energy (ET) | Reference |
|---|---|---|---|---|
| BPTRZ | None | Standard biphenyl arm | 2.70 eV | researchgate.net |
| MBPTRZ | Methyl groups at 2,2'-positions | Increased steric hindrance, reduced conjugation | 2.81 eV | researchgate.net |
Modulation of π-Conjugation Length and its Effects
Altering the length of the π-conjugated arms attached to the 1,3,5-triazine (B166579) core is another fundamental strategy for tuning the material's properties. The extent of the π-system directly influences the delocalization of electrons, which in turn affects the HOMO-LUMO energy gap and the absorption/emission characteristics. researchgate.net
Systematic studies on other conjugated systems demonstrate this principle clearly. For instance, in a series of A–π–D–π–A type oligothiophenes, extending the π-conjugated bridge from one thiophene (B33073) unit to four resulted in a systematic narrowing of the optical band gap (from 1.94 eV to 1.82 eV) and a corresponding red-shift in the absorption spectrum. sigmaaldrich.com
This trend is also observed in triazine-based systems. Research on extended 2,4,6-triphenyl-1,3,5-triazines, where ethynyl (B1212043) (C≡C) linkers were inserted between the triazine and the peripheral phenyl rings, showed that extending the π-system leads to a significant red-shift in the primary absorption peak. mdpi.com This is because a larger conjugated system allows for more extensive electron delocalization, which lowers the energy required for electronic excitation.
Conversely, intentionally limiting the conjugation length can be advantageous for specific applications. For blue OLED host materials, a wide band gap and high triplet energy are required. As seen with the sterically hindered MBPTRZ, reducing the effective conjugation can raise the triplet energy, which is a desirable outcome for hosting high-energy blue phosphorescent emitters. researchgate.net Therefore, modulating the π-conjugation length, either by extending the aromatic arms (e.g., from phenyl to biphenyl to naphthyl) or by controlling the torsional angles between aromatic units, provides a key method for controlling the optoelectronic properties to match the requirements of a specific device architecture.
Rational Design Principles for Enhanced Performance in Organic Electronics
The design of high-performance triazine-based materials for organic electronics, particularly for OLEDs, is guided by a set of established principles derived from understanding structure-property relationships.
Bipolar Charge Transport: Achieving a balance between hole and electron transport within the emissive layer is critical for high efficiency. This is often accomplished using a donor-acceptor (D-A) molecular design. rsc.orgelsevierpure.com In molecules like T2T, the electron-deficient triazine core functions as the acceptor and electron transport moiety, while the peripheral aryl groups (like biphenyl) act as the donor and hole transport moiety. nih.gov This bipolar nature ensures a more balanced charge recombination zone within the OLED's emissive layer, leading to higher efficiency and longevity. rsc.org
High Triplet Energy (ET): For host materials in PhOLEDs, the triplet energy must be significantly higher than that of the phosphorescent dopant. nih.gov This prevents the non-radiative quenching of triplet excitons from the dopant by the host, ensuring that the energy is efficiently converted into light. nih.gov As discussed, ET can be increased by introducing steric hindrance to create a twisted structure, thereby disrupting π-conjugation. researchgate.net The meta-linkage in T2T, as opposed to a para-linkage, also contributes to a less planar structure, helping to maintain a high triplet energy.
Morphological and Thermal Stability: The material must be able to form stable, uniform amorphous films. The star-shaped, non-planar structure of molecules like T2T helps to suppress crystallization (devitrification) in the solid state, which can lead to device failure. wikipedia.org A high glass transition temperature (Tg) is indicative of good morphological stability. T2T, for example, exhibits a glass transition at 95 °C. wikipedia.org
Tunability through Facile Functionalization: The 1,3,5-triazine scaffold is advantageous because it can be easily functionalized at its 2, 4, and 6 positions. st-andrews.ac.ukresearchgate.netmdpi.com This allows for the symmetric or asymmetric attachment of various functional groups, providing a high degree of structural diversity and enabling the precise tuning of HOMO/LUMO levels, triplet energies, and charge transport characteristics to meet the specific demands of different OLED applications (e.g., blue, green, or red emitters). st-andrews.ac.uk
Comparison with Other Triazine Derivatives (e.g., 2,4,6-tris(triphenyl-3-yl)-1,3,5-triazine)
The properties of 2,4,6-Tris(biphenyl-3-yl)-1,3,5-triazine (T2T) can be better understood by comparing it with its structural isomers and other related triazine derivatives. The point of attachment on the biphenyl ring (2-, 3-, or 4-position) significantly impacts the molecule's planarity, conjugation, and ultimate application.
2,4,6-Tris(biphenyl-4-yl)-1,3,5-triazine (T4T): This isomer, with a para-linkage, results in a more linear and extended π-conjugated system compared to the meta-linked T2T. This extensive conjugation leads to strong UV absorption, making T4T an effective broad-spectrum UV filter used in commercial sunscreens under the name Tinosorb A2B. wikipedia.orgwikipedia.org However, this extended conjugation also tends to lower its triplet energy, making it less suitable as a host for high-energy (i.e., blue) phosphorescent emitters compared to T2T.
2,4,6-Tris(biphenyl-2-yl)-1,3,5-triazine (T2T-ortho): The ortho-linkage in this isomer introduces extreme steric hindrance between the biphenyl units and the central triazine ring. wikipedia.org This severe twisting would drastically disrupt π-conjugation, leading to a very high triplet energy but likely poor charge transport properties, limiting its utility as a host material.
2,4,6-Triphenyl-1,3,5-triazine (B147588) (TPT): This is the parent compound without the second phenyl ring on each arm. It is a well-known electron-accepting moiety used in constructing various functional materials, including TADF emitters. nih.gov Its smaller size and different electronic properties give it a distinct role, often as a building block or acceptor core rather than a high-performance host material itself.
The selection of the 3-yl (meta) linkage in T2T represents a strategic compromise: it maintains sufficient electronic communication for charge transport while inducing enough twisting to ensure a high triplet energy and good morphological stability, making it a well-balanced host material for phosphorescent OLEDs. wikipedia.org
Thermal Stability and Environmental Performance of 2,4,6 Tris Biphenyl 3 Yl 1,3,5 Triazine
Thermogravimetric Analysis (TGA) and Decomposition Onset
Differential Scanning Calorimetry (DSC) of 2,4,6-Tris(biphenyl-3-yl)-1,3,5-triazine has revealed a distinct glass transition temperature (Tg) at 95°C. researchgate.net Following this, a crystallization peak and a melting peak at 204°C are observed. researchgate.netresearchgate.net The presence of a high glass transition temperature is indicative of good morphological stability, which is crucial for preventing the deformation of thin films in devices at elevated temperatures.
Table 1: Thermal Properties of this compound
| Property | Value |
|---|---|
| Glass Transition Temperature (Tg) | 95 °C researchgate.net |
| Melting Point (Tm) | 204 °C researchgate.net |
Long-Term Stability in Device Environments
The longevity of electronic devices is directly linked to the stability of the organic materials used within them. For this compound, its role as a host material in green phosphorescent OLEDs has been investigated, providing insights into its long-term operational stability.
In a device where T2T was employed as the host for the green phosphorescent emitter fac-tris(2-phenylpyridinato)iridium(III) ((ppy)2Ir(acac)), a high external quantum efficiency of 17.5% was achieved. rsc.orgresearchgate.net This high efficiency suggests that T2T facilitates balanced charge recombination, a key factor for stable device operation. rsc.org The operational lifetime of OLEDs is a critical parameter, and while specific lifetime data for T2T-based devices are not detailed in the available literature, the high efficiency is a positive indicator of its potential for long-term stability. The stability of OLEDs is a complex issue, with degradation often occurring at the interfaces between different material layers. nih.gov The use of stable host materials like T2T is crucial in mitigating these degradation processes.
Photostability Investigations
Photostability, the ability of a molecule to resist degradation upon exposure to light, is another critical factor for materials used in optoelectronic applications. While direct and detailed photostability studies specifically for this compound are not extensively reported, research on its isomer, 2,4,6-Tris(biphenyl-4-yl)-1,3,5-triazine (commercially known as Tinosorb A2B), offers relevant insights due to their structural similarity.
Studies on Tinosorb A2B, a broad-spectrum UV filter used in sunscreens, have demonstrated its high photostability. elsevierpure.com This suggests that the fundamental tris(biphenyl)triazine core structure possesses inherent resistance to photodegradation. The photostability of these compounds is attributed to their ability to effectively dissipate absorbed UV energy through non-destructive pathways. While the substitution pattern (3-yl vs. 4-yl) can influence the electronic properties and, consequently, the photostability, the robust nature of the core structure is a promising indicator for the photolytic resilience of T2T. Further dedicated photostability investigations on this compound are warranted to fully elucidate its behavior under prolonged light exposure in device settings.
Conclusion and Future Research Directions
Summary of Key Academic Contributions
2,4,6-Tris(biphenyl-3-yl)-1,3,5-triazine, often abbreviated as T2T, has established itself as a significant compound in the field of organic electronics, particularly for its application in organic light-emitting diodes (OLEDs). alfachemch.comwikipedia.org Its key academic contributions stem from its unique molecular architecture, which combines an electron-withdrawing 1,3,5-triazine (B166579) core with three electron-rich biphenyl (B1667301) groups. alfachemch.com
A primary contribution is its successful use as an electron transport-type host material for highly efficient green phosphorescent OLEDs. wikipedia.orgrsc.org Research has demonstrated that the specific meta-linkage between the triazine core and the biphenyl side groups effectively limits the extension of π-conjugation. rsc.org This structural feature is critical as it results in a high triplet energy (ET) of 2.80 eV, which is essential for efficiently confining triplet excitons on green phosphorescent emitters. rsc.org
Furthermore, T2T exhibits good thermal stability, with a glass transition temperature reported at 95 °C and a melting point of 204 °C, contributing to the morphological stability of devices. wikipedia.org It also possesses good electron mobility, measured at over 10−4 cm²V⁻¹s⁻¹. rsc.org The combination of high triplet energy, good electron mobility, and thermal stability has led to the fabrication of green PhOLEDs with excellent performance metrics. Devices using T2T as the host material have achieved a high external quantum efficiency (ηext) of 17.5% and a power efficiency (ηp) of 59.0 lm W⁻¹. rsc.org These findings underscore the compound's role in enabling balanced charge recombination within the emissive layer, a crucial factor for high-efficiency devices. rsc.org
Table 1: Key Properties of this compound (T2T)
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₃₉H₂₇N₃ | alfachemch.comnih.gov |
| Molar Mass | 537.66 g·mol⁻¹ | wikipedia.orgnih.gov |
| Appearance | Off-white powder/crystals | alfachemch.com |
| Melting Point | 204 °C | wikipedia.org |
| Glass Transition Temp. | 95 °C | wikipedia.org |
| Triplet Energy (ET) | 2.80 eV | rsc.org |
| Electron Mobility (μe) | > 10⁻⁴ cm²V⁻¹s⁻¹ | rsc.org |
Table 2: Performance of Green Phosphorescent OLED using T2T as a Host Material
| Device Metric | Achieved Value | Reference |
|---|---|---|
| External Quantum Efficiency (ηext) | 17.5% | rsc.org |
| Power Efficiency (ηp) | 59.0 lm W⁻¹ | rsc.org |
Challenges and Opportunities in the Development of Triazine-Based Materials
The development of materials based on the 1,3,5-triazine scaffold is an active and promising area of materials science, though it faces several challenges and offers significant opportunities.
Challenges:
Synthesis Conditions: The synthesis of some triazine-based materials, particularly covalent triazine frameworks (CTFs), can require harsh reaction conditions, such as high temperatures or the use of superacids, which can complicate scalability and functional group tolerance. acs.org
Processability and Solubility: While the rigidity and planarity of the triazine core impart high thermal stability, they can also lead to poor solubility in common organic solvents for some derivatives, making solution-based processing difficult.
Performance and Stability: In the context of organic electronics, challenges remain in achieving long-term operational stability. While triazine materials are generally robust, issues like degradation under prolonged electrical stress or susceptibility to hydrolysis in certain framework types (unlike the highly stable C-N bonds in CTFs) can limit device lifetime. rsc.orgresearchgate.net
Complexity of Fine-Tuning: Achieving multiple superior properties, such as high charge mobility, appropriate energy levels, and excellent thermal stability, within a single molecule is a significant challenge that requires precise molecular engineering. bohrium.com
Opportunities:
Structural Versatility: The triazine core is a versatile building block that allows for the creation of a wide array of molecular architectures, including star-shaped molecules, dendrimers, and extended porous frameworks. mdpi.com Its C₃ symmetry is particularly useful for constructing complex supramolecular structures. mdpi.com
Tunable Optoelectronic Properties: The electron-deficient nature of the triazine ring makes it an excellent core for electron-transporting materials. mdpi.com The electronic and photophysical properties can be systematically tuned by introducing various electron-donating or electron-withdrawing substituents at the 2, 4, and 6 positions, allowing for the rational design of materials for specific applications. mdpi.comnih.gov
Diverse Applications: Triazine-based materials have shown immense potential across a range of applications. Beyond OLEDs, they are being explored as components in organic solar cells, perovskite solar cells, dye-sensitized solar cells, and as corrosion inhibitors. mdpi.comnih.govkfupm.edu.sa Covalent triazine frameworks (CTFs) are particularly promising for energy storage, gas separation, and catalysis due to their high nitrogen content, permanent porosity, and exceptional chemical stability. acs.orgrsc.orgresearchgate.net
Materials Informatics: The emergence of data-driven science and machine learning offers a powerful opportunity to accelerate the discovery of new triazine-based materials. bohrium.com Virtual screening and predictive modeling can efficiently navigate vast chemical spaces to identify candidate molecules with optimized properties, significantly reducing the time and cost associated with experimental synthesis and characterization. bohrium.com
Emerging Research Avenues for this compound and its Derivatives
Building on the established success of this compound, several promising research avenues can be envisioned for this compound and its derivatives.
Development of Novel Derivatives: A key research direction is the synthesis of new derivatives to further enhance material properties. By systematically modifying the peripheral biphenyl units—for instance, by introducing different functional groups or altering the substitution pattern—researchers could fine-tune the electron mobility, thermal stability, and energy levels. This approach could lead to materials optimized for other applications, such as host materials for blue phosphorescent or TADF OLEDs, which require even higher triplet energies.
Application in a Broader Range of Optoelectronic Devices: While T2T has proven effective in green PhOLEDs, its potential in other devices is largely unexplored. rsc.org Its high triplet energy and good electron transport characteristics make it a candidate for use as an electron transport layer (ETL) or host in thermally activated delayed fluorescence (TADF) OLEDs. alfachemch.com Furthermore, its properties could be leveraged in organic photovoltaics (OPVs) or perovskite solar cells (PSCs), where triazine-based compounds are emerging as effective electron-transporting or hole-transporting materials. mdpi.comnih.gov
Machine Learning-Assisted Design: Future research could employ machine learning models, trained on datasets of triazine derivatives, to predict the properties of novel T2T analogues. bohrium.com This computational approach could rapidly identify promising molecular structures with enhanced glass transition temperatures and electron mobilities, guiding synthetic efforts toward the most promising candidates for next-generation OLEDs. bohrium.com
Integration into Covalent Triazine Frameworks (CTFs): An exciting and novel avenue would be to utilize T2T or its functionalized derivatives as building blocks for the synthesis of Covalent Triazine Frameworks. acs.org The inherent stability of the triazine core, combined with the bulky, well-defined structure of the tris(biphenyl) substituents, could lead to the formation of highly porous and robust materials. rsc.org Such CTFs could be investigated for applications in heterogeneous catalysis, gas storage and separation, or as highly stable electrode materials for advanced energy storage systems. rsc.orgresearchgate.net
Q & A
Q. Table 1: Key Parameters for Nanoparticle Synthesis
| Parameter | Value/Range | Reference |
|---|---|---|
| Milling Time | 4–8 hours | |
| Dispersant (Decyl glucoside) | 7.5% (w/w) | |
| Centrifugation Speed | 10,000 rpm |
Q. Table 2: Electronic Properties of T2T in OLEDs
| Property | Value | Reference |
|---|---|---|
| HOMO Level | -5.3 eV | |
| LUMO Level | -2.8 eV | |
| EQE (Phosphorescent OLED) | ~15% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
